Cas no 827-41-8 (3-Phenyl-1H-pyrazol-5-amine)

3-Phenyl-1H-pyrazol-5-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group at the 3-position and an amine group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and coordination chemistry. Its aromatic and amine functionalities enable participation in diverse reactions, including condensation, cyclization, and metal complexation. The compound’s stability and reactivity make it valuable for developing biologically active molecules, such as kinase inhibitors or antimicrobial agents. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation.
3-Phenyl-1H-pyrazol-5-amine structure
3-Phenyl-1H-pyrazol-5-amine structure
Product Name:3-Phenyl-1H-pyrazol-5-amine
CAS No:827-41-8
MF:C9H9N3
MW:159.187861204147
MDL:MFCD00191749
CID:731615
PubChem ID:136655
Update Time:2025-06-09

3-Phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Phenyl-1H-pyrazol-5-amine
    • 3-Amino-5-phenylpyrazole
    • 3-Amino-5-phenyl-2H-pyrazole
    • 5-AMINO-3-PHENYLPYRAZOLE
    • 5-phenyl-1H-pyrazol-3-amine
    • 3(5)-Amino-5(3)-phenylpyrazole
    • 3-(5)-phenyl-5-(3)-aminopyrazole
    • 3-PHENYL-1H-PYRAZOL-5-YLAMINE
    • 3-phenyl-5-amino-pyrazole
    • 3-Phenyl-5-pyrazolamine
    • 5(3)-amino-3(5)-phenyl-1H-pyrazole
    • 5-Amino-3-phenyl-1H-pyrazole
    • 5-phenyl-1-pyrazol-3-amine
    • 5-phenyl-2H-pyrazole-3-yl-amine
    • BUTTPARK 309-86
    • 1H-Pyrazol-3-amine, 5-phenyl-
    • 1h-pyrazol-5-amine, 3-phenyl-
    • Pyrazole, 5-amino-3-phenyl-
    • 3-amino-5-phenyl-1h-pyrazole
    • 5-Phenyl-2H-pyrazol-3-ylamine
    • 5-phenyl-1h-pyrazol-3-ylamine
    • PWSZRRFDVPMZGM-UHFFFAOYSA-N
    • 5-Phenyl-3-aminopyrazole
    • 5-phenyl-2H-pyrazol-3-amine
    • Maybridge1_004361
    • 5-p
    • 3-(2,5-Dichlorophenyl)-1-hydroxy-1-(3-(trifluoromethyl)phenyl)urea
    • FT-0619996
    • 3-amino-5-phenyl-pyrazole
    • Z56953033
    • BB 0218354
    • 827-41-8
    • A15830
    • SY011840
    • HMS1665M09
    • AC-7714
    • 3-phenyl-5-(1H)pyrazolamine
    • AKOS000206498
    • F79792
    • (5-phenyl-2H-pyrazol-3-yl)-amine
    • 5-Phenyl-1H-pyrazole-3-ylamine
    • HY-W041232
    • W-203881
    • 4-25-00-02617 (Beilstein Handbook Reference)
    • EN300-07991
    • F3250-0709
    • J-513033
    • AKOS000111379
    • 1572-10-7
    • AA-0871
    • SCHEMBL168659
    • SB13176
    • MFCD00191749
    • DTXSID80935629
    • 3-Amino-5-phenylpyrazole, 98%
    • AM20030062
    • BRN 0004947
    • BDBM50458421
    • FT-0619995
    • A809823
    • HMS553O07
    • BCP27110
    • CS-W021972
    • CHEMBL1650269
    • BB 0218353
    • HX4
    • 5-Phenyl-1,2-dihydro-3H-pyrazol-3-imine
    • DB-050546
    • STK168010
    • 5-Phenyl-1H-pyrazole-3-amine
    • A2102
    • BBL013022
    • ALBB-021641
    • MDL: MFCD00191749
    • Inchi: 1S/C9H9N3/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
    • InChI Key: PWSZRRFDVPMZGM-UHFFFAOYSA-N
    • SMILES: N1C(=CC(N)=N1)C1C=CC=CC=1
    • BRN: 0004947

Computed Properties

  • Exact Mass: 159.08000
  • Monoisotopic Mass: 159.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.5
  • Topological Polar Surface Area: 54.7

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 124-127 °C(lit.)
  • Boiling Point: 442.3±33.0°C at 760 mmHg
  • PSA: 54.70000
  • LogP: 2.24010
  • Solubility: Not determined

3-Phenyl-1H-pyrazol-5-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • RTECS:UQ6109000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

3-Phenyl-1H-pyrazol-5-amine Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Phenyl-1H-pyrazol-5-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:827-41-8)3-Phenyl-1H-pyrazol-5-amine
Order Number:A15830
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):482.0/151.0
Email:sales@amadischem.com

Additional information on 3-Phenyl-1H-pyrazol-5-amine

Recent Advances in the Study of 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) in Chemical Biology and Pharmaceutical Research

The compound 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies involving this compound, focusing on its synthesis, biological activities, and potential as a drug candidate.

Recent studies have highlighted the role of 3-Phenyl-1H-pyrazol-5-amine as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. For instance, researchers have explored its utility in the development of novel kinase inhibitors, which are crucial in targeting cancer pathways. The compound's unique structural features, including the pyrazole ring and phenyl group, contribute to its ability to interact with multiple biological targets, making it a promising scaffold for drug discovery.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists investigated the anti-inflammatory properties of 3-Phenyl-1H-pyrazol-5-amine derivatives. The results demonstrated that certain derivatives exhibited potent inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory diseases. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents with improved efficacy and reduced side effects.

Another area of interest is the compound's potential in neurodegenerative disease research. A recent study in Bioorganic & Medicinal Chemistry Letters reported that 3-Phenyl-1H-pyrazol-5-amine derivatives showed significant neuroprotective effects in vitro, particularly in models of Alzheimer's disease. The compounds were found to inhibit amyloid-beta aggregation, a hallmark of the disease, and to enhance neuronal survival under oxidative stress conditions.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-Phenyl-1H-pyrazol-5-amine. A 2022 paper in Organic Process Research & Development described a novel, scalable synthesis route that improves yield and reduces environmental impact. This development is particularly important for large-scale pharmaceutical production, where efficiency and sustainability are critical considerations.

Despite these promising findings, challenges remain in the clinical translation of 3-Phenyl-1H-pyrazol-5-amine-based therapeutics. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through further structural modifications and preclinical studies. However, the compound's demonstrated versatility and the growing body of research supporting its pharmacological potential make it a valuable focus for future investigations in drug discovery and development.

In conclusion, 3-Phenyl-1H-pyrazol-5-amine (CAS: 827-41-8) represents a compelling case study in the intersection of chemical biology and pharmaceutical research. Its diverse biological activities and synthetic accessibility position it as a promising candidate for the development of new therapeutic agents across multiple disease areas. Continued research in this area is likely to yield significant advancements in both our understanding of its mechanisms of action and its practical applications in medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:827-41-8)3-Phenyl-1H-pyrazol-5-amine
A15830
Purity:99%/99%
Quantity:100g/25g
Price ($):482.0/151.0
Email